1,2,3-Propanetriol, diacetate, commonly known as Diacetin (CAS: 102-62-5), is the di-ester of glycerol and acetic acid. It occupies a critical intermediate position within the family of glycerol acetates, which also includes monoacetin and triacetin. This molecular structure, featuring two acetyl groups and one free hydroxyl group, imparts a unique balance of properties, making it a versatile plasticizer, humectant, and solvent. Its procurement is often considered for applications in polymers, coatings, food additives, and pharmaceuticals where the specific degree of acetylation is critical for performance.
Substituting 1,2,3-Propanetriol, diacetate with other glycerol acetates like monoacetin or triacetin based on cost or availability is a frequent cause of formulation failure. The number of acetyl groups directly dictates critical physical properties such as polarity, viscosity, and solvency. Triacetin, being fully esterified, is less polar and has a lower viscosity, while monoacetin is more polar and viscous. Diacetin's single hydroxyl group provides a unique hydrophilic-lipophilic balance, enabling it to function as a specialty solvent or plasticizer where neither mono- nor triacetin provides the required compatibility or performance. This non-interchangeability means that specifying Diacetin (CAS 102-62-5) is essential for process consistency and final product quality.
1,2,3-Propanetriol, diacetate exhibits a distinct boiling point that differentiates its processing window from its fully acetylated analog, triacetin. Diacetin has a normal boiling point of approximately 280 °C (553 K), whereas triacetin boils at a lower temperature of 259 °C (532 K). This higher boiling point indicates lower volatility for diacetin under identical temperature conditions.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 280 °C (553 K) |
| Comparator Or Baseline | Triacetin: 259 °C (532 K) |
| Quantified Difference | ~21 °C higher boiling point than Triacetin |
| Conditions | Standard atmospheric pressure |
For applications in coatings, resins, or high-temperature polymer processing, a higher boiling point translates to reduced solvent loss, more stable formulations at elevated temperatures, and a wider, more controllable processing window.
The presence of one free hydroxyl group makes Diacetin more polar than the fully substituted Triacetin. This structural feature is critical for its function as a plasticizer for specific polymers like cellulose acetate. Studies have demonstrated that both diacetin and triacetin can effectively plasticize cellulose diacetate (CDA), enabling it to be melt-processed below its decomposition temperature. However, Diacetin's polarity allows for different interactions with the polymer backbone compared to Triacetin, influencing mechanical properties and compatibility. This makes it a specific choice for achieving desired flexibility and durability in cellulose-based plastics and other polar polymer systems.
| Evidence Dimension | Structural Polarity and Plasticizer Function |
| Target Compound Data | Contains two ester groups and one polar hydroxyl group, enabling effective plasticization of cellulose diacetate. |
| Comparator Or Baseline | Triacetin: Contains three ester groups and no hydroxyl groups, also an effective plasticizer for cellulose diacetate but with lower polarity. |
| Quantified Difference | Qualitative difference in polarity due to the presence of a hydroxyl group. |
| Conditions | Melt processing of cellulose diacetate (CDA) blends. |
A buyer requiring a plasticizer for a moderately polar polymer system like cellulose acetate would choose Diacetin to achieve specific hydrogen bonding interactions that are not possible with the less polar Triacetin, impacting the final material's mechanical performance.
Diacetin is used as a curing agent for systems like sodium silicate or phenol-formaldehyde resins and as a hydrolyzable acidulant in textile dyeing. Its function relies on the slow hydrolysis of the ester groups to release acetic acid at a controlled rate. While Triacetin also undergoes hydrolysis, the presence of the more stable di-ester structure in Diacetin provides a different hydrolysis kinetic profile. This allows for precise control over the curing or dyeing process, which cannot be achieved by simply substituting with the faster-hydrolyzing monoacetin or the slower-to-initiate, fully-esterified Triacetin.
| Evidence Dimension | Application via Controlled Hydrolysis |
| Target Compound Data | Used as a curing agent and hydrolyzable acidulant, indicating a specific, process-compatible hydrolysis rate. |
| Comparator Or Baseline | Triacetin and Monoacetin: Also hydrolyze but at different rates, making them non-equivalent for processes optimized for Diacetin's kinetic profile. |
| Quantified Difference | Not quantitatively specified in sources, but functionally distinct. |
| Conditions | Curing of resin systems; acid dyeing of polyester fabrics. |
For industrial processes requiring a time-controlled release of acid, such as in foundry sand core binding or specific textile treatments, procuring Diacetin is necessary to match the established and validated processing parameters.
Diacetin is the right choice when formulating cellulose acetate or other polar polymers where a balance of plasticizing efficiency and polarity is needed. Its free hydroxyl group allows for specific interactions with the polymer matrix that cannot be achieved with the less polar Triacetin, enabling fine-tuning of mechanical properties like flexibility and durability.
In industrial settings like foundries using phenol-formaldehyde resins or in the production of sodium silicate-bonded materials, Diacetin serves as a reliable curing agent. Its specific rate of hydrolysis provides a predictable and controllable release of acetic acid, essential for achieving consistent curing times and final product integrity, a level of control not offered by simple substitution with other glycerol acetates.
For creating formulations that require solubilizing a wide range of components, Diacetin's unique hydrophilic-lipophilic balance makes it an effective choice. It can act as a bridge between polar and non-polar ingredients in flavorings, cosmetics, and pharmaceutical excipients where the solvency of Triacetin or glycerol is insufficient.
When processing conditions involve elevated temperatures, Diacetin's higher boiling point compared to Triacetin (280 °C vs. 259 °C) makes it a more suitable choice. This ensures lower emissions and less plasticizer loss during manufacturing of coatings, inks, or melt-extruded plastics, leading to a more stable final product and consistent processing.